2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Description
2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential and Receptor Affinity
- Research into arylpiperazine derivatives, including structures related to the queried compound, has indicated significant activity in the blockade of apomorphine stereotypy and apomorphine-induced climbing. These compounds have shown potent affinity for serotonin receptors (5-HT1 and 5-HT2) while exhibiting weak interaction with dopamine D2 receptors. This suggests their potential use as antipsychotic agents, employing different mechanisms to achieve a convergence of biological effects (J. New et al., 1989).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from related structures have been synthesized and evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors. These compounds displayed significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Synthesis of Novel Heterocyclic Compounds
- The compound and its derivatives have served as key intermediates in the synthesis of various novel heterocyclic compounds, demonstrating the chemical versatility and potential for creating new therapeutic agents. This includes the development of compounds with potential anticancer, antimicrobial, and antifungal activities, offering a broad spectrum of applications in medicinal chemistry (Yuh-Wen Ho, 2001).
Antiproliferative Activity
- Derivatives of the queried compound have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some derivatives exhibited good activity, indicating their potential as anticancer agents. This underscores the importance of continued research into these compounds for cancer therapy (L. Mallesha et al., 2012).
Microwave-Assisted Synthesis
- The efficiency of microwave irradiation in the synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives from related structures has been demonstrated. This method offers an efficient and selective approach to synthesizing these derivatives, highlighting the advancements in chemical synthesis techniques (Ying Han et al., 2010).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-5-17-22-18-14(19(26)25(17)12-13)11-16(30-18)21(28)24-8-6-23(7-9-24)20(27)15-3-2-10-29-15/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHSYUQFWSPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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